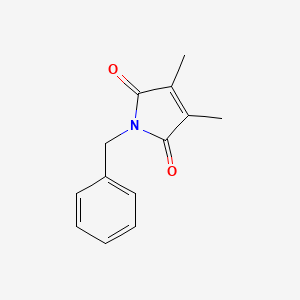
4-(5-methyl-1H-imidazol-4-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-methyl-1H-imidazol-4-yl)phenol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as JNJ-17203212 and has been used in various studies to investigate its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-(5-methyl-1H-imidazol-4-yl)phenol involves the modulation of various ion channels, as mentioned earlier. This compound has been shown to act as an antagonist of TRPV1, TRPA1, and P2X3 receptors, which are involved in pain perception. By blocking these channels, 4-(5-methyl-1H-imidazol-4-yl)phenol can reduce pain perception in preclinical models.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(5-methyl-1H-imidazol-4-yl)phenol have been investigated in various preclinical studies. This compound has been shown to reduce pain perception in animal models of inflammatory and neuropathic pain. Additionally, 4-(5-methyl-1H-imidazol-4-yl)phenol has been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(5-methyl-1H-imidazol-4-yl)phenol in lab experiments include its high purity and specificity for ion channels involved in pain perception. Additionally, this compound has shown promising results in preclinical studies, indicating its potential as a therapeutic agent. However, the limitations of using 4-(5-methyl-1H-imidazol-4-yl)phenol include its limited solubility in aqueous solutions and the need for further studies to investigate its safety and efficacy in humans.
Future Directions
There are several future directions for research on 4-(5-methyl-1H-imidazol-4-yl)phenol. One potential direction is to investigate its potential as a therapeutic agent for chronic pain conditions. Additionally, further studies are needed to investigate its safety and efficacy in humans. Other potential directions include investigating its potential as a treatment for other conditions, such as inflammation and anxiety disorders. Overall, 4-(5-methyl-1H-imidazol-4-yl)phenol has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications.
Synthesis Methods
The synthesis of 4-(5-methyl-1H-imidazol-4-yl)phenol involves the reaction between 4-chloro-3-nitrophenol and 5-methylimidazole in the presence of a base. The resulting product is then reduced to obtain the final compound. This process has been optimized to produce high yields and purity of the compound.
Scientific Research Applications
The scientific research application of 4-(5-methyl-1H-imidazol-4-yl)phenol has been focused on its potential therapeutic applications. This compound has been investigated for its ability to modulate various ion channels, including TRPV1, TRPA1, and P2X3 receptors. These channels are involved in pain perception, and the modulation of these channels by 4-(5-methyl-1H-imidazol-4-yl)phenol has shown promising results in preclinical studies.
properties
IUPAC Name |
4-(5-methyl-1H-imidazol-4-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-10(12-6-11-7)8-2-4-9(13)5-3-8/h2-6,13H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQPAWHNPIZHGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-methyl-1H-imidazol-4-yl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6632858.png)
![8-(5,6-Diethyl-1,2,4-triazin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6632862.png)

![3-fluoro-N-[(3-methylphenyl)methyl]aniline](/img/structure/B6632869.png)


![[1-[(5-Fluoro-2-methylphenyl)methyl]imidazol-2-yl]methanol](/img/structure/B6632892.png)
![1-[(5-Fluoro-2-methylphenyl)methyl]-1,2,4-triazole](/img/structure/B6632900.png)
![1-[[(2-Methylquinolin-6-yl)methylamino]methyl]cyclobutan-1-ol](/img/structure/B6632906.png)
![1-[(3-Bromo-4-methylphenyl)methyl]piperidine-4-carboxylic acid](/img/structure/B6632925.png)

![[3-(5-Methyl-1,3-oxazol-4-yl)phenyl]methanol](/img/structure/B6632943.png)

